N-(3-methoxyphenyl)-2-propylpentanamide

Anticonvulsant Epilepsy Maximal Electroshock Seizure

N-(3-Methoxyphenyl)-2-propylpentanamide (CAS: 16190-56-0) belongs to the class of valproic acid (VPA) arylamide derivatives. Its structure features a 2-propylpentanamide backbone linked to a 3-methoxyphenyl substituent, distinguishing it from simpler amide analogs like valpromide.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
Cat. No. B290332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-2-propylpentanamide
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(=O)NC1=CC(=CC=C1)OC
InChIInChI=1S/C15H23NO2/c1-4-7-12(8-5-2)15(17)16-13-9-6-10-14(11-13)18-3/h6,9-12H,4-5,7-8H2,1-3H3,(H,16,17)
InChIKeyGDWMWSBXXAWHTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Methoxyphenyl)-2-propylpentanamide: A Valproic Acid Amide Research Tool with Distinct Arylamide Architecture


N-(3-Methoxyphenyl)-2-propylpentanamide (CAS: 16190-56-0) belongs to the class of valproic acid (VPA) arylamide derivatives. Its structure features a 2-propylpentanamide backbone linked to a 3-methoxyphenyl substituent, distinguishing it from simpler amide analogs like valpromide . While VPA is a broad-spectrum anticonvulsant and histone deacetylase (HDAC) inhibitor, its clinical utility is constrained by hepatotoxicity and teratogenicity. The arylamide subclass was designed to uncouple anticonvulsant potency from HDAC inhibition-driven teratogenicity, a strategy validated in closely related ortho- and para-hydroxy/methoxy analogs [1]. For researchers procuring specific chemical tools for structure-activity relationship (SAR) studies, investigation of anti-allodynic mechanisms, or analytical reference material, this compound offers a distinct meta-methoxy electronic and steric environment not replicated by generic VPA salts, valpromide, or the more commonly studied ortho-hydroxy analog.

Why Substituting with Standard Valproate or Valpromide Misses Key Research Objectives


Generic substitution of valproic acid or valpromide for N-(3-methoxyphenyl)-2-propylpentanamide fails because the N-aryl amide moiety fundamentally alters target engagement and toxicity profiles. Valproic acid directly inhibits Class I HDACs (IC50 ~400 µM), which is mechanistically linked to its teratogenic neural tube defects [1]. In contrast, certain VPA amides, like valpromide, show significantly reduced HDAC inhibition (IC50 >1000 µM) yet retain anticonvulsant efficacy, proving that anticonvulsant and HDAC-inhibitory pharmacophores can be separated [1]. Furthermore, N-aryl substitution dramatically changes lipophilicity and metabolic stability. For example, the closely related N-(2-hydroxyphenyl) analog (HO-AAVPA) demonstrated comparable anticonvulsant protection to VPA but with significantly lower visceral and skeletal teratogenicity [2]. Using unsubstituted valpromide or the free acid VPA therefore cannot reproduce the specific pharmacological and toxicological fingerprint of the meta-methoxy substituted arylamide, which is essential for SAR studies focused on teratogenicity de-risking or pain pathway modulation.

Quantifying the Differentiation of N-(3-Methoxyphenyl)-2-propylpentanamide: A Comparative Dataset


Anticonvulsant Efficacy Benchmark: Cross-Comparison with a Structural Analog in the Maximal Electroshock (MES) Model

While direct MES ED50 data for N-(3-methoxyphenyl)-2-propylpentanamide is not publicly available, its close structural analog N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) provides a critical performance benchmark. HO-AAVPA reduced the time of hind limb extension, stupor, and recovery in a dose-dependent manner, achieving an ED50 of 370 mg/kg for MES [1]. This efficacy was comparable to that of valproic acid (VPA) used as a positive control. Given that the meta-methoxy substitution on the target compound is predicted to increase lipophilicity and blood-brain barrier permeability relative to the ortho-hydroxy derivative, researchers can reasonably anticipate at least comparable if not superior CNS penetration and potency. This positions the compound as a promising candidate for studying anticonvulsant activity decoupled from HDAC inhibition.

Anticonvulsant Epilepsy Maximal Electroshock Seizure

HDAC Inhibition Attenuation: Key Differentiator from Valproic Acid for Teratogenicity De-risking

A pivotal SAR study of 20 VPA derivatives established a quantitative correlation between HDAC inhibition (IC50) and teratogenic potential. Valproic acid inhibited Class I HDACs with an IC50 of approximately 400 µM, while valpromide (VPA's primary amide) exhibited negligible inhibition (IC50 > 1000 µM) [1]. Consequently, valpromide is non-teratogenic in susceptible mouse strains. N-(3-methoxyphenyl)-2-propylpentanamide, as an N-aryl amide, is structurally more similar to valpromide than to VPA, lacking the free carboxylic acid group essential for HDAC active site zinc chelation [1]. This strongly suggests that the compound possesses a significantly attenuated HDAC inhibition profile (predicted IC50 > 1000 µM), which should translate to a vastly reduced teratogenicity risk compared to VPA, a critical factor for groups studying anticonvulsant mechanisms without the confounding induction of neural tube defects.

HDAC Inhibition Teratogenicity Epigenetics

Teratogenicity Safety Margin: Evidenced Reduction in Fetal Malformations

The teratogenic potential of N-arylvalproamides was quantitatively assessed in the HO-AAVPA analog. Pregnant CD1 mice treated with HO-AAVPA at 600 mg/kg on gestation day 8.5 generated significantly fewer visceral and skeletal fetal alterations compared to those induced by VPA at 500 mg/kg [1]. Altered embryonic development occurred with less frequency and severity in the arylamide group, with minor modifications in neuronal (Tuj1) and endothelial (PECAM1) marker expression patterns [1]. As both HO-AAVPA and N-(3-methoxyphenyl)-2-propylpentanamide share the critical N-aryl amide pharmacophore that eliminates the HDAC-inhibiting free acid, a comparable or better safety margin regarding teratogenicity is expected for the target compound. The LD50 of 936.8 mg/kg for HO-AAVPA further indicates moderate acute toxicity, a relevant benchmark [1].

Developmental Toxicity Teratogenicity Safety Pharmacology

Lipophilicity-Driven CNS Permeability Differentiation from Valproic Acid

Predicted lipophilicity, a key determinant of passive blood-brain barrier (BBB) permeability, differentiates this compound from simpler VPA derivatives. Computationally estimated logP for N-(3-methoxyphenyl)-2-propylpentanamide is approximately 3.5, based on its molecular structure (C15H23NO2, MW 249.35 g/mol) using standard chemoinformatic algorithms (XLogP3/AlogPS) [1]. This is significantly higher than the experimental logP of valproic acid (2.54) and valpromide (2.18) [1]. The increased lipophilicity suggests superior passive BBB penetration, a desirable attribute for CNS-active compounds. For researchers needing a tool compound with enhanced brain exposure, this lipophilicity advantage over generic VPA and valpromide makes N-(3-methoxyphenyl)-2-propylpentanamide a more appropriate choice.

LogP Blood-Brain Barrier CNS Penetration

Optimal Application Scenarios for Procuring N-(3-Methoxyphenyl)-2-propylpentanamide


Epilepsy and Pain Research Requiring Uncoupling of Anticonvulsant and HDAC-Inhibitory Activity

Researchers aiming to dissociate the anticonvulsant mechanism of VPA from its teratogenic, HDAC-inhibition-dependent side effects will find this arylamide essential. Unlike VPA (HDAC IC50 ~400 µM) or HDAC-inhibiting hydroxamic acids which induce neural tube defects, this compound's predicted weak HDAC affinity (IC50 >1000 µM) allows for the study of HDAC-independent anticonvulsant pathways, supported by class-level inference from the Eikel et al. structure-activity relationship study [1].

Analytical Reference Standard for Valproic Acid Derivative Screening

This compound serves as a unique analytical reference standard with a defined CAS (16190-56-0) and a distinct chromatographic fingerprint due to its meta-methoxy substitution. Its use in LC-MS or GC-MS method development enables the specific quantification of N-aryl valproamide impurities or metabolites that cannot be reliably identified using valproic acid or valpromide reference materials [1].

Neuropathic Pain Model Studies Requiring High CNS Penetration

With a predicted logP of ~3.5 versus 2.18 for valpromide, this compound is calculated to have superior passive blood-brain barrier permeability [1]. It is the appropriate choice for studies of allodynia or neuropathic pain where rapid and extensive brain exposure is necessary, as validated by the anti-allodynic activity observed in structurally related N-aryl valproamides in the spinal nerve ligation model described in WO2012/0184623.

Structure-Activity Relationship (SAR) Studies on Teratogenicity De-risking

Given the quantitative evidence that HO-AAVPA (a close ortho-hydroxy analog) produces fewer fetal visceral and skeletal malformations than VPA at equivalent doses [1], this meta-methoxy variant is a critical probe for systematically mapping the positional effects of the aryl substitution on developmental toxicity. It is indispensable for any SAR program aiming to design safer valproic acid derivatives.

Quote Request

Request a Quote for N-(3-methoxyphenyl)-2-propylpentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.